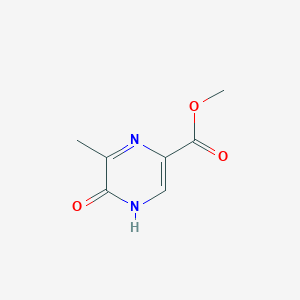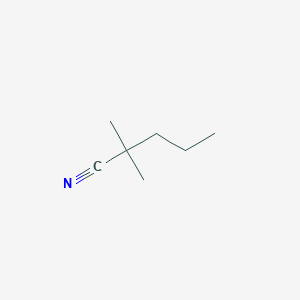
N-(6-氯吡啶-2-基)乙酰胺
描述
“N-(6-chloropyridin-2-yl)acetamide” is a chemical compound with the CAS RN®: 80364-46-1 . It is used for testing and research purposes .
Synthesis Analysis
The synthesis of “N-(6-chloropyridin-2-yl)acetamide” and similar compounds involves various chemical techniques . For instance, one method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature .
Molecular Structure Analysis
The molecular formula of “N-(6-chloropyridin-2-yl)acetamide” is C7H7ClN2O . The structure includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, attached to an acetamide group .
Chemical Reactions Analysis
“N-(6-chloropyridin-2-yl)acetamide” can participate in various chemical reactions. For example, it can undergo hydrolysis, converting to corresponding phenoxy acid . It can also take part in a variety of condensation and substitution reactions .
科学研究应用
Photochemical and Thermochemical Modeling
N-(6-chloropyridin-2-yl)acetamide analogs have been studied for their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds show good light harvesting efficiency (LHE) and favorable free energy of electron injection, making them suitable for photovoltaic applications. Additionally, their non-linear optical (NLO) activity and the second-order hyperpolarizability values have been investigated, suggesting potential use in optoelectronic devices (Mary et al., 2020).
Ligand-Protein Interactions
Molecular docking studies using compounds related to N-(6-chloropyridin-2-yl)acetamide have shown binding interactions with Cyclooxygenase 1 (COX1), indicating potential therapeutic applications. These studies help in understanding the molecular basis of ligand-receptor interactions, which is crucial for drug design and development (Mary et al., 2020).
Tautomerism Studies
N-(pyridin-2-yl)acetamide, a compound related to N-(6-chloropyridin-2-yl)acetamide, has been studied using the SIMPLE technique to understand heteroaromatic tautomerism. This research provides insights into the chemical properties and stability of these compounds, which are crucial for their application in various scientific fields (Katritzky & Ghiviriga, 1995).
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
N-(6-chloropyridin-2-yl)acetamide derivatives have been investigated as dual inhibitors of PI3Kα and mTOR, important targets in cancer therapy. Modifications of these compounds are being explored to improve metabolic stability and efficacy, which is significant for developing new anticancer drugs (Stec et al., 2011).
Copper(II) Complexes
N-(6-chloropyridin-2-yl)acetamide and its derivatives are used to form copper(II) complexes. These complexes have been studied for their coordination chemistry and potential applications in environmental chemistry and biology due to their excellent chelating properties (Smolentsev, 2017).
Vibrational Spectroscopic Studies
The vibrational signatures of N-(6-chloropyridin-2-yl)acetamide analogs have been characterized through Raman and Fourier transform infrared spectroscopy. These studies are essential for understanding the molecular structure and properties of these compounds, which is useful in materials science and pharmaceutical research (Mary et al., 2022).
Fluorescent Probes
N-(6-chloropyridin-2-yl)acetamide derivatives have been synthesized and evaluated as fluorescent probes, particularly for their binding affinity to the 18-kDa translocator protein (TSPO). This is significant in the development of diagnostic tools and imaging agents in biomedical research (Wongso et al., 2021).
属性
IUPAC Name |
N-(6-chloropyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLSYJAUDAXCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511951 | |
| Record name | N-(6-Chloropyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloropyridin-2-yl)acetamide | |
CAS RN |
80364-46-1 | |
| Record name | N-(6-Chloropyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate](/img/structure/B1601099.png)




![2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1601108.png)






![7-Methoxybenzo[e][1,2,4]triazin-3-amine](/img/structure/B1601121.png)